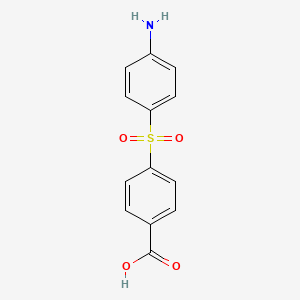
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate is a complex organic compound with a unique structure that includes a cyclohexadiene ring substituted with hydroxyl groups and a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by selective hydroxylation and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the carboxylate moiety play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-(phosphonooxy)cyclohexyl hydrogen phosphate .
- Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate .
Uniqueness
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate groups on the cyclohexadiene ring. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H17KO4 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
potassium;5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O4.K/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13;/h6-7,10-11,13-14H,2-5H2,1H3,(H,15,16);/q;+1/p-1 |
Clave InChI |
BBLPZPQHEWQLGM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


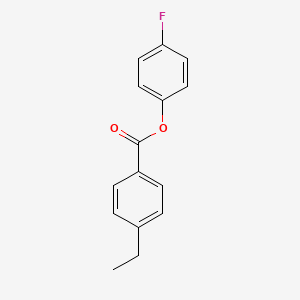
![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)

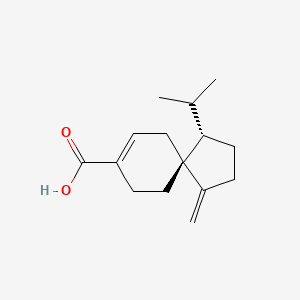
![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)
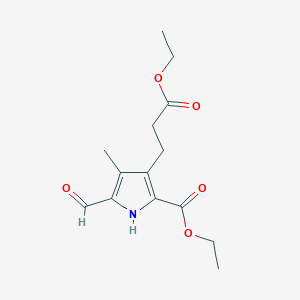
![5-(2-hydroxy-5-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14080600.png)
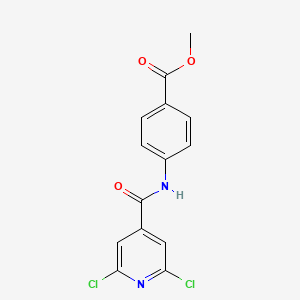

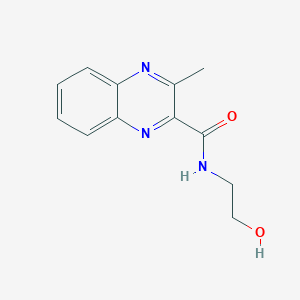


![5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)
